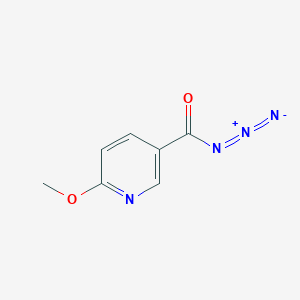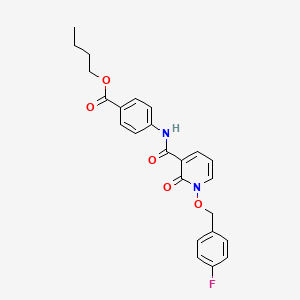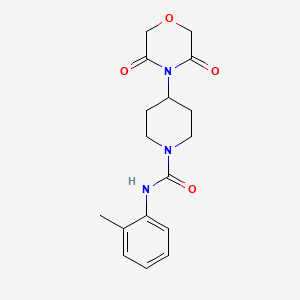
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide, also known as DMAP-1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide involves its interactions with various proteins and enzymes in the body. As mentioned earlier, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide inhibits the activity of PARP, which leads to DNA damage and cell death in cancer cells. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide also inhibits DAT activity, which leads to increased dopamine levels in the brain and potential applications in the treatment of addiction and other dopamine-related disorders. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide activates the UPR pathway, which leads to ER stress and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide induces cell death through the activation of the UPR pathway and inhibition of PARP activity. In the brain, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide inhibits DAT activity, which leads to increased dopamine levels and potential applications in the treatment of addiction and other dopamine-related disorders.
实验室实验的优点和局限性
One advantage of using 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in lab experiments is its potential applications in various fields of science, including medicinal chemistry, neuroscience, and cancer research. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to have specific interactions with various proteins and enzymes in the body, making it a useful tool for studying these interactions.
One limitation of using 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in lab experiments is its potential toxicity. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to induce cell death in cancer cells, but it may also have toxic effects on normal cells if not used properly. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide may have off-target effects on other proteins and enzymes in the body, which could lead to unintended consequences.
未来方向
There are several future directions for research involving 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors for the treatment of cancer. Another area of interest is the development of DAT inhibitors for the treatment of addiction and other dopamine-related disorders. Additionally, further research is needed to fully understand the potential toxic effects of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide and to develop strategies for minimizing these effects. Finally, additional studies are needed to explore the potential applications of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in other fields of science, such as immunology and infectious disease research.
合成方法
The synthesis of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide involves the reaction of 3,5-dioxomorpholin-4-ylamine with 2-methylphenylpiperidin-1-ylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide.
科学研究应用
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its potential applications in various fields of science, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. This inhibition has potential applications in the treatment of cancer, as cancer cells are more sensitive to PARP inhibition than normal cells.
In neuroscience, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its effects on the dopamine transporter (DAT), a protein involved in the regulation of dopamine levels in the brain. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to inhibit DAT activity, which could have potential applications in the treatment of addiction and other dopamine-related disorders.
In cancer research, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its ability to induce cell death in cancer cells. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to activate the unfolded protein response (UPR) pathway, which leads to ER stress and subsequent cell death in cancer cells.
属性
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12-4-2-3-5-14(12)18-17(23)19-8-6-13(7-9-19)20-15(21)10-24-11-16(20)22/h2-5,13H,6-11H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTPDWXYYMNUND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

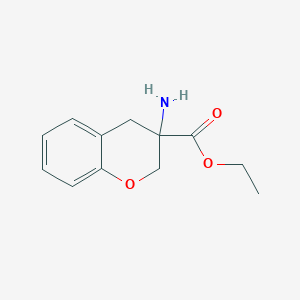
![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)

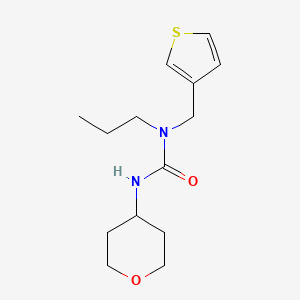
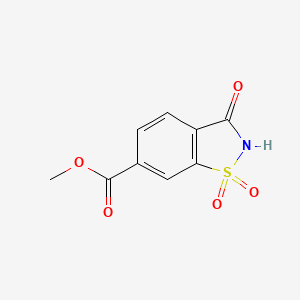
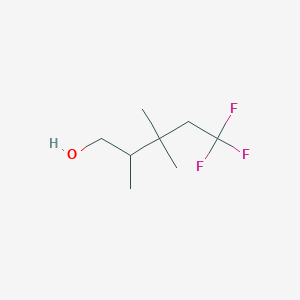
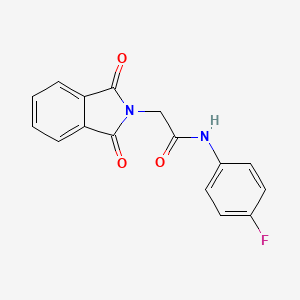
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2360350.png)
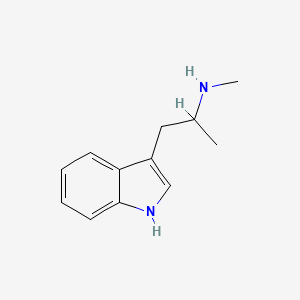
![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)

